molecular formula C7H9ClFN B14064623 Benzenamine, 5-fluoro-2-methyl-, hydrochloride CAS No. 62049-66-5

Benzenamine, 5-fluoro-2-methyl-, hydrochloride

Cat. No.: B14064623
CAS No.: 62049-66-5
M. Wt: 161.60 g/mol
InChI Key: ZAGZRSVRQBISQQ-UHFFFAOYSA-N
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Description

Benzenamine, 5-fluoro-2-methyl-, hydrochloride: is a chemical compound with the molecular formula C7H9ClFN. It is an aromatic amine derivative, where the benzene ring is substituted with a fluorine atom at the 5th position and a methyl group at the 2nd position. The compound is typically encountered as its hydrochloride salt, which enhances its solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 5-fluoro-2-methyl-, hydrochloride typically involves the nitration of 5-fluoro-2-methylbenzoic acid, followed by reduction to the corresponding amine. The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Automated Reduction Systems: For efficient and safe reduction of nitro compounds to amines.

    Crystallization Techniques: To purify the final hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-fluoro-2-methyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzenamine, 5-fluoro-2-methyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The pathways involved include:

Comparison with Similar Compounds

  • Benzenamine, 4-fluoro-2-methyl-, hydrochloride
  • Benzenamine, 5-chloro-2-methyl-, hydrochloride
  • Benzenamine, 5-fluoro-3-methyl-, hydrochloride

Comparison: Benzenamine, 5-fluoro-2-methyl-, hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity. For example, the fluorine atom at the 5th position enhances its electron-withdrawing effects, making it more reactive in electrophilic substitution reactions compared to its analogs .

Properties

CAS No.

62049-66-5

Molecular Formula

C7H9ClFN

Molecular Weight

161.60 g/mol

IUPAC Name

5-fluoro-2-methylaniline;hydrochloride

InChI

InChI=1S/C7H8FN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H

InChI Key

ZAGZRSVRQBISQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N.Cl

Origin of Product

United States

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